molecular formula C14H12N2O6S B5529867 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Cat. No. B5529867
M. Wt: 336.32 g/mol
InChI Key: QVCRZZHRIYFRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base under controlled pH conditions. This reaction yields the desired sulfonamide, which can further react with a series of alkyl/aralkyl halides in a polar aprotic solvent using lithium hydride as a base to afford various derivatives (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide has been characterized by various spectroscopic techniques, including IR, ^1H-NMR, and EIMS. These techniques provide detailed information on the molecular conformation, functional groups, and overall structural integrity of the compound and its derivatives (Abbasi et al., 2020).

Chemical Reactions and Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide can participate in various chemical reactions due to its functional groups. It exhibits biofilm inhibitory action against Escherichia coli and Bacillus subtilis, suggesting its potential as an antibacterial agent. Additionally, the compound displays docile cytotoxicity, indicating its safety profile for further applications (Abbasi et al., 2020).

Physical Properties Analysis

The physical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, such as melting point, solubility, and stability, are crucial for its handling and application in various experimental setups. However, specific data on these physical properties require further research and are not explicitly mentioned in the provided references.

Chemical Properties Analysis

The chemical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide include its reactivity with different chemical agents, stability under various conditions, and its potential as a precursor for the synthesis of a wide range of sulfonamide derivatives. These properties are inferred from its synthesis and molecular structure analysis, highlighting its versatility in chemical synthesis (Abbasi et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c17-16(18)11-2-4-12(5-3-11)23(19,20)15-10-1-6-13-14(9-10)22-8-7-21-13/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRZZHRIYFRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.